molecular formula C16H16N2O4 B2988273 N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide CAS No. 941934-44-7

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide

Cat. No.: B2988273
CAS No.: 941934-44-7
M. Wt: 300.314
InChI Key: MYMTVSSJBFUXRL-UHFFFAOYSA-N
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Description

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide is a synthetic organic compound that features a pyrrolidinone ring, a methoxy group, and a furan carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide typically involves the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the reaction of a suitable amine with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation of a hydroxyl group using methyl iodide or dimethyl sulfate in the presence of a base.

    Coupling with Furan-2-carboxylic Acid: The final step involves coupling the pyrrolidinone derivative with furan-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biological Research: It is used as a probe to study enzyme interactions and receptor binding.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

    N-[4-methoxyphenyl]furan-2-carboxamide: Lacks the pyrrolidinone ring, which may result in different biological activity.

    N-[3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide: Similar structure but different substitution pattern, affecting its binding properties and activity.

    N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide: Contains a thiophene ring instead of a furan ring, which may alter its electronic properties and reactivity.

Uniqueness

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide is unique due to the combination of its methoxy group, pyrrolidinone ring, and furan carboxamide moiety. This unique structure imparts specific electronic and steric properties that influence its reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-21-13-7-6-11(17-16(20)14-4-3-9-22-14)10-12(13)18-8-2-5-15(18)19/h3-4,6-7,9-10H,2,5,8H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYMTVSSJBFUXRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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